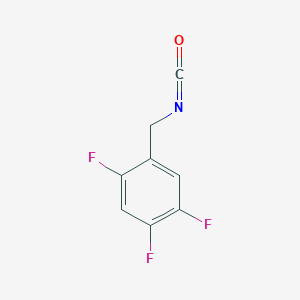

2,4,5-Trifluorobenzylisocyanate

CAS No.:

Cat. No.: VC20462977

Molecular Formula: C8H4F3NO

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4F3NO |

|---|---|

| Molecular Weight | 187.12 g/mol |

| IUPAC Name | 1,2,4-trifluoro-5-(isocyanatomethyl)benzene |

| Standard InChI | InChI=1S/C8H4F3NO/c9-6-2-8(11)7(10)1-5(6)3-12-4-13/h1-2H,3H2 |

| Standard InChI Key | KJSYORNIGFOSLN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)CN=C=O |

Introduction

Overview of 2,4,5-Trifluorobenzylisocyanate

2,4,5-Trifluorobenzylisocyanate is an organic compound classified as a fluorinated isocyanate derivative. Its molecular structure consists of a benzyl ring substituted with three fluorine atoms at the 2nd, 4th, and 5th positions, along with an isocyanate functional group (-N=C=O) attached to the benzyl carbon. Fluorinated compounds like this are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

| Property | Value |

|---|---|

| Chemical Formula | C8H4F3NO |

| Molecular Weight | ~187.12 g/mol |

| Functional Groups | Isocyanate (-N=C=O), Fluorine |

| Appearance | Likely a colorless liquid or solid |

| CAS Number | Not explicitly available |

Synthesis of 2,4,5-Trifluorobenzylisocyanate

The synthesis of 2,4,5-Trifluorobenzylisocyanate typically involves the reaction of 2,4,5-trifluorobenzylamine with phosgene or its derivatives (e.g., triphosgene) under controlled conditions. This reaction replaces the amine group (-NH2) with the isocyanate group (-N=C=O). The process requires strict temperature control and an inert atmosphere to prevent side reactions.

Applications and Uses

The compound's unique structure makes it valuable in several fields:

-

Pharmaceuticals: The trifluoromethyl groups enhance metabolic stability and bioavailability in drug design.

-

Agrochemicals: Fluorinated isocyanates are precursors for herbicides and pesticides.

-

Materials Science: Used in synthesizing polymers with enhanced thermal and chemical resistance.

Safety and Handling

Isocyanates are known for their potential health hazards:

-

Toxicity: Can cause respiratory irritation and sensitization upon inhalation.

-

Precautions: Handle under a fume hood with appropriate personal protective equipment (PPE), including gloves and goggles.

Research Findings on Related Compounds

Fluorinated isocyanates like 2,4,5-Trifluorobenzylisocyanate have been studied for their antimicrobial activity and as intermediates in synthesizing biologically active molecules. For example:

-

Similar compounds have shown moderate antibacterial properties against strains like Escherichia coli and Bacillus cereus .

-

Their incorporation into agrochemical formulations has proven effective in pest control .

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume